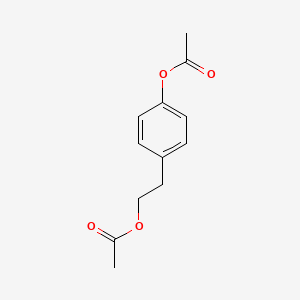
(S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid, also known as Dihydroorotic Acid (DHO), is a key intermediate in the biosynthesis of pyrimidine nucleotides in living organisms. It is a small molecule with a molecular weight of 175.16 g/mol and a chemical formula of C7H10N2O4. DHO is an important target for drug development due to its crucial role in the metabolic pathway of pyrimidine nucleotide biosynthesis.
作用机制
DHO is a key intermediate in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA. It is converted to orotic acid by the action of dihydroorotate dehydrogenase (DHODH), which is an important enzyme in the pyrimidine biosynthesis pathway. DHODH is a target for several drugs, including leflunomide and teriflunomide, which are used in the treatment of autoimmune diseases and multiple sclerosis.
Biochemical and Physiological Effects:
DHO plays a crucial role in the biosynthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. It is also involved in the regulation of cellular metabolism and energy production. DHO deficiency has been associated with various diseases, including hereditary orotic aciduria and mitochondrial disorders.
实验室实验的优点和局限性
DHO is a small molecule that can be easily synthesized and purified for use in laboratory experiments. It is also stable under a wide range of conditions, making it suitable for use in biochemical assays. However, the use of DHO in laboratory experiments is limited by its low solubility in water, which can affect its bioavailability and activity.
未来方向
There are several potential future directions for research on DHO, including:
1. Development of new drugs targeting DHODH for the treatment of cancer and viral infections.
2. Investigation of the role of DHO in the regulation of cellular metabolism and energy production.
3. Study of the effects of DHO deficiency on mitochondrial function and disease development.
4. Development of new methods for the synthesis and purification of DHO for use in laboratory experiments.
5. Investigation of the potential use of DHO as a biomarker for disease diagnosis and prognosis.
In conclusion, (S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acidc Acid (DHO) is an important intermediate in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA. It has been widely studied in the field of biochemistry and molecular biology for its role in cellular metabolism and as a target for drug development. Further research on DHO is needed to fully understand its biochemical and physiological effects and its potential applications in medicine and biotechnology.
合成方法
The synthesis of DHO can be achieved through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of carbamoyl phosphate with aspartic acid, followed by the action of dihydroorotase enzyme to produce DHO. Enzymatic synthesis involves the use of dihydroorotase enzyme to catalyze the conversion of carbamoyl aspartate to DHO.
科学研究应用
DHO has been widely studied in the field of biochemistry and molecular biology due to its important role in pyrimidine nucleotide biosynthesis. It has been used as a tool for investigating the regulation of pyrimidine biosynthesis in various organisms. DHO has also been studied for its potential as a target for drug development, particularly in the treatment of cancer and viral infections.
属性
CAS 编号 |
192725-86-6 |
|---|---|
分子式 |
C₉H₁₄N₂O₄ |
分子量 |
214.22 |
同义词 |
(S)-Tetrahydro-α-(1-methylethyl)-2,4-dioxo-1(2H)-pyrimidineacetic Acid; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



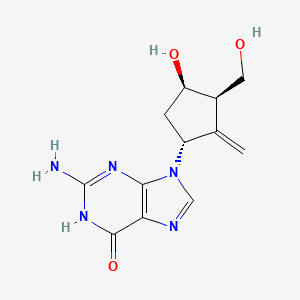
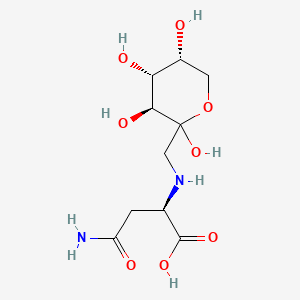
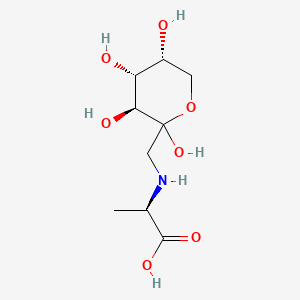
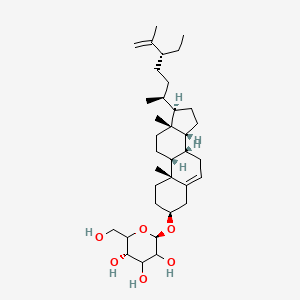
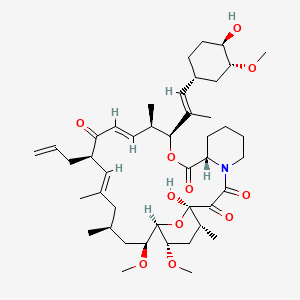
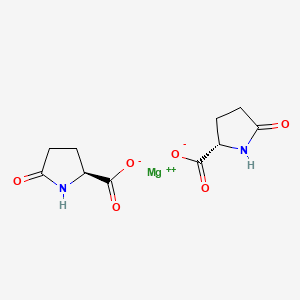

![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)
